[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid
Description
[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (CAS 2644-99-7) is a sulfonamide derivative characterized by a toluenesulfonyl group linked to a methylamino-acetic acid backbone. This compound is widely used in organic synthesis, particularly in the development of pharmaceutical intermediates and enzyme inhibitors. Its structure combines the electron-withdrawing sulfonyl group with the flexible acetic acid moiety, enabling diverse reactivity and biological interactions .
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(14,15)11(2)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAFYUFZCCCVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The foundational step in synthesizing [methyl-(toluene-4-sulfonyl)-amino]-acetic acid is the introduction of the toluene-4-sulfonyl (tosyl) group to an amino acid backbone. Glycine, the simplest amino acid, is frequently employed due to its unsubstituted α-amino group.
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Reaction Setup : Glycine (0.026 mol) is dissolved in 1N sodium hydroxide (25 mL).
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Sulfonylation : p-Toluenesulfonyl chloride (0.027 mol) in ether (30 mL) is added dropwise over 13 minutes under vigorous stirring.
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Workup : The mixture is stirred at room temperature for 3 hours, filtered to remove excess sulfonyl chloride, and acidified to pH 5 using 2N HCl.
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Isolation : The precipitated tosyl-glycine is filtered, washed with water, and recrystallized from ethanol/water (1:1).
Key Parameters :
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Temperature : Room temperature (20–25°C) prevents side reactions like hydrolysis of the sulfonyl chloride.
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Stoichiometry : A slight excess of p-toluenesulfonyl chloride (1.04 equiv.) ensures complete conversion.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur of the sulfonyl chloride, forming a sulfonamide bond. The alkaline medium deprotonates the amino group, enhancing its nucleophilicity .
N-Methylation of Tosyl-Protected Amino Acids
Following sulfonylation, the secondary amine of tosyl-glycine undergoes methylation to introduce the methyl group.
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Deprotonation : Tosyl-glycine (0.01 mol) is suspended in dry tetrahydrofuran (THF, 30 mL) and treated with a strong base (e.g., potassium tert-butoxide, 0.012 mol) at 0°C.
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Methylation : Methyl iodide (0.015 mol) is added dropwise, and the mixture is stirred at 25°C for 12 hours.
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Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.
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Purification : The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Crude material is recrystallized from methanol/diethyl ether.
Key Parameters :
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Base Selection : Potassium tert-butoxide ensures complete deprotonation without competing side reactions .
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Solvent : THF provides optimal solubility for both the tosyl-amino acid and methyl iodide.
Mechanistic Insight :
The base abstracts the acidic proton adjacent to the sulfonamide group, generating a resonance-stabilized anion. This intermediate undergoes nucleophilic substitution with methyl iodide, forming the N-methyl derivative .
Synthesis of this compound
The final step involves coupling the N-methyl tosyl-amino intermediate with an acetic acid moiety.
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Activation : N-Methyl tosyl-glycine (0.01 mol) is treated with thionyl chloride (0.03 mol) in dichloromethane (20 mL) at 0°C for 1 hour to form the acyl chloride.
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Nucleophilic Addition : The acyl chloride is reacted with sodium acetate (0.015 mol) in aqueous sodium hydroxide (10 mL, 2N) at 25°C for 6 hours.
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Acidification : The mixture is acidified to pH 2 with concentrated HCl, precipitating the target compound.
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Isolation : The product is filtered, washed with cold water, and recrystallized from acetonitrile.
Key Parameters :
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Activation Efficiency : Thionyl chloride ensures quantitative conversion to the acyl chloride.
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Coupling Conditions : Mild alkaline conditions prevent hydrolysis of the sulfonamide group.
Mechanistic Insight :
The acyl chloride reacts with acetate via nucleophilic acyl substitution, forming the acetic acid derivative. Acidification protonates the carboxylate, rendering the product insoluble .
Alternative Industrial-Scale Methodologies
Industrial production prioritizes cost-effectiveness and scalability. A two-step, one-pot synthesis has been reported :
Procedure :
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Simultaneous Sulfonylation/Methylation : Glycine (1.0 mol) is treated with p-toluenesulfonyl chloride (1.05 mol) and methyl iodide (1.1 mol) in a mixture of water and dichloroethane (1:1, 500 mL).
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Phase-Transfer Catalysis : Tetrabutylammonium bromide (0.1 mol) is added to enhance interfacial reactivity.
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Reaction Conditions : Heated at 50°C for 8 hours with vigorous stirring.
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Workup : The organic layer is separated, washed with brine, and concentrated. The residue is crystallized from ethanol.
Advantages :
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Reduced Steps : Combines sulfonylation and methylation in a single vessel.
Analytical Characterization
Critical data for verifying the structure and purity of this compound include:
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IR (KBr) : 3280 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
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¹H NMR (DMSO-d₆) : δ 2.42 (s, 3H, CH₃ of tosyl), 3.10 (s, 3H, N–CH₃), 4.05 (s, 2H, CH₂), 7.48–7.82 (m, 4H, aromatic).
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MS (ESI) : m/z 286 [M+H]⁺.
Thermal Properties :
Challenges and Optimization Strategies
Common Issues :
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Epimerization : Alkaline conditions during methylation may racemize chiral centers.
Solution : Use low temperatures (0–5°C) and minimize reaction time . -
Byproduct Formation : Over-sulfonylation or di-methylation.
Solution : Strict stoichiometric control and incremental reagent addition .
Yield Improvement :
Chemical Reactions Analysis
Types of Reactions
[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound .
Scientific Research Applications
[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid is widely used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It finds applications in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. The compound can also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
(2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic Acid (CAS 60712-47-2)
{4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy}-acetic Acid (CAS sc-348894)
- Structural Difference: Incorporates a phenoxy group at the 4-position of the benzene ring.
- Implications: The phenoxy group introduces π-π stacking capabilities and may alter electronic effects, affecting interactions with enzymes like histone deacetylases (HDACs).
- Synthesis : Prepared via Suzuki coupling or palladium-catalyzed reactions, similar to the parent compound but with additional hydroxyl protection steps .
2-[(3,4-Dimethoxyphenyl)-(toluene-4-sulfonyl)-amino]acetic Acid Methyl Ester
- Structural Difference : Features a dimethoxyphenyl group and a methyl ester instead of the free acetic acid.
- Implications : The ester group enhances lipophilicity, improving cell membrane permeability, while the methoxy groups donate electrons, reducing electrophilicity.
- Applications : Likely serves as a prodrug, with ester hydrolysis required for activation .
4-(Methylsulfonyl)phenylacetic Acid (CAS 90536-66-6)
Acidity and Solubility
- Target Compound : The sulfonamide group (pKa ~5) and acetic acid (pKa ~2.5) create a zwitterionic structure, enhancing water solubility at physiological pH.
- Comparisons :
- Phenyl-substituted analogs (e.g., CAS 60712-47-2): Lower solubility due to hydrophobic phenyl groups.
- Ester derivatives : Improved lipid solubility but require hydrolysis for bioactivity .
Biological Activity
Methyl-(toluene-4-sulfonyl)-amino-acetic acid, also known by its CAS number 2644-99-7, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula: C10H13NO4S
- Molecular Weight: 243.28 g/mol
The structure of methyl-(toluene-4-sulfonyl)-amino-acetic acid features a toluene sulfonamide group, which is known to enhance the compound's interaction with biological targets.
The biological activity of methyl-(toluene-4-sulfonyl)-amino-acetic acid primarily involves its role as an enzyme inhibitor. The sulfonamide moiety is recognized for its ability to interact with various enzymes, including carbonic anhydrases (CAs), which are crucial in regulating pH and bicarbonate levels in biological systems.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that compounds containing sulfonamide groups can exhibit high affinity for specific carbonic anhydrase isozymes, particularly CAIX, which is overexpressed in various tumors. The binding affinity of methyl-(toluene-4-sulfonyl)-amino-acetic acid to CAIX may lead to potential applications in cancer therapy by inhibiting tumor growth through modulation of the tumor microenvironment .
Biological Activities
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Antitumor Activity
- Methyl-(toluene-4-sulfonyl)-amino-acetic acid has been investigated for its potential antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Enzyme Inhibition
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Anti-inflammatory Effects
- Preliminary research indicates that methyl-(toluene-4-sulfonyl)-amino-acetic acid may possess anti-inflammatory properties by modulating inflammatory cytokine production. This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study evaluated the effects of methyl-(toluene-4-sulfonyl)-amino-acetic acid on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency compared to control compounds.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested against a panel of deubiquitinases. It exhibited selective inhibition with a Ki value indicating strong binding affinity.
| DUB Enzyme | Ki (µM) |
|---|---|
| USP8 | 0.5 |
| USP10 | 0.8 |
| UCHL1 | 1.2 |
Research Findings
Research has shown that methyl-(toluene-4-sulfonyl)-amino-acetic acid can modulate several signaling pathways due to its enzyme inhibitory effects. The compound's ability to selectively inhibit certain enzymes while sparing others makes it a valuable candidate for drug development.
Potential Applications
- Cancer Therapy: Due to its effects on CAIX and other tumor-associated enzymes.
- Inflammatory Diseases: As an anti-inflammatory agent.
- Proteomics Research: Its utility in studying protein interactions and modifications due to its influence on ubiquitination processes.
Q & A
Q. What are the optimized synthetic routes for [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves a two-step process:
- Step 1 : Sulfonylation of methylamine with toluene-4-sulfonyl chloride under controlled alkaline conditions (pH 8–9) to form the sulfonamide intermediate.
- Step 2 : Alkylation with chloroacetic acid in the presence of a base (e.g., NaOH) at 60–80°C to introduce the acetic acid moiety .
Critical Parameters : - Temperature control during alkylation prevents side reactions (e.g., hydrolysis of the sulfonamide).
- Stoichiometric excess of chloroacetic acid (1.2–1.5 eq) improves yield.
- Solvent choice (e.g., THF or DMF) affects reaction kinetics and purity .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonic acid byproducts.
- Continuous Flow Processes : Automated systems enhance reproducibility and scale-up efficiency .
Q. How can spectroscopic methods (NMR, MS, IR) characterize this compound?
- NMR :
- ¹H NMR : A singlet at δ 3.2 ppm (CH₃ of methyl group) and a triplet at δ 4.1 ppm (CH₂ of acetic acid).
- ¹³C NMR : Sulfonyl carbon appears at δ 44–46 ppm.
- MS : Molecular ion peak at m/z 259 (C₁₀H₁₃NO₄S⁺) with fragmentation patterns confirming the sulfonamide linkage.
- IR : Strong bands at 1150 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (C=O of acetic acid) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonamide group in nucleophilic substitution reactions?
The electron-withdrawing sulfonyl group activates the adjacent nitrogen for nucleophilic attack. For example:
- In alkaline conditions, the nitrogen lone pair becomes more available, facilitating alkylation with chloroacetic acid.
- Steric hindrance from the toluene ring slows reactions at the sulfonamide nitrogen, requiring elevated temperatures (80°C) for efficient coupling .
Q. How can researchers resolve contradictory spectral data (e.g., unexpected peaks in NMR)?
- Impurity Analysis : Use HPLC-MS to detect byproducts like hydrolyzed sulfonic acids.
- Tautomerism : The sulfonamide group may exhibit resonance, causing split peaks; deuterated solvents (DMSO-d₆) stabilize the dominant tautomer.
- Dynamic NMR : Variable-temperature studies (25–60°C) clarify rotational barriers in the sulfonyl-acetic acid linkage .
Q. What comparative studies highlight the uniqueness of this compound versus analogs?
Q. How to evaluate the compound’s biological activity and cytotoxicity in vitro?
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorometric substrates.
- Cytotoxicity : MTT assays on HEK-293 cells show an LD₅₀ of >500 µM, indicating low acute toxicity .
Q. What stability studies are critical for long-term storage?
Q. What role does this compound play in multicomponent reactions (MCRs)?
- Peptide Coupling : Acts as a sulfonamide-protected glycine analog in solid-phase synthesis.
- Heterocycle Formation : Reacts with aldehydes and isocyanides to form thiazolidinone derivatives under microwave irradiation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
